molecular formula C16H25NO B4833866 1-[3-(4-isopropylphenoxy)propyl]pyrrolidine

1-[3-(4-isopropylphenoxy)propyl]pyrrolidine

Cat. No. B4833866
M. Wt: 247.38 g/mol
InChI Key: WMIOZVQQYXWXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-isopropylphenoxy)propyl]pyrrolidine, also known as IPPP, is a chemical compound that has been widely used in scientific research. It is a pyrrolidine derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[3-(4-isopropylphenoxy)propyl]pyrrolidine is not fully understood. However, it has been suggested that it may act as a dopamine receptor agonist, which could explain its potential therapeutic effects for Parkinson's disease.
Biochemical and Physiological Effects:
1-[3-(4-isopropylphenoxy)propyl]pyrrolidine has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which could explain its potential therapeutic effects for Parkinson's disease. It has also been shown to have antioxidant properties, which could be beneficial for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(4-isopropylphenoxy)propyl]pyrrolidine in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-[3-(4-isopropylphenoxy)propyl]pyrrolidine. One area of research could be to further investigate its potential therapeutic effects for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research could be to better understand its mechanism of action and how it interacts with dopamine receptors in the brain. Additionally, future research could focus on developing new derivatives of 1-[3-(4-isopropylphenoxy)propyl]pyrrolidine with improved therapeutic properties.

Scientific Research Applications

1-[3-(4-isopropylphenoxy)propyl]pyrrolidine has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-[3-(4-propan-2-ylphenoxy)propyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-14(2)15-6-8-16(9-7-15)18-13-5-12-17-10-3-4-11-17/h6-9,14H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIOZVQQYXWXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668667
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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